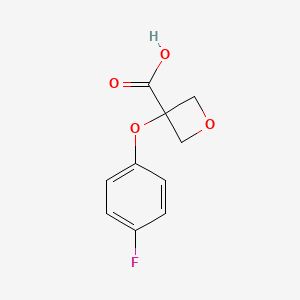

3-(4-Fluorophenoxy)oxetane-3-carboxylic acid

Description

BenchChem offers high-quality 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9FO4 |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

3-(4-fluorophenoxy)oxetane-3-carboxylic acid |

InChI |

InChI=1S/C10H9FO4/c11-7-1-3-8(4-2-7)15-10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) |

InChI Key |

FALUWTJUOYBNSO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C(=O)O)OC2=CC=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

3-(4-Fluorophenoxy)oxetane-3-carboxylic acid chemical structure

[1]

Executive Summary

3-(4-Fluorophenoxy)oxetane-3-carboxylic acid is a high-value heterocyclic scaffold used in modern drug discovery. It functions as a metabolically stable, polar bioisostere for traditional

Chemical Structure & Physicochemical Properties[2][3][4]

Structural Analysis

The molecule consists of a four-membered oxetane ether ring substituted at the 3-position with two functional groups:[1]

-

Carboxylic Acid (-COOH): Provides the acidic pharmacophore essential for receptor binding or further derivatization.

-

4-Fluorophenoxy Group (-O-Ph-F): An ether-linked aromatic ring. The fluorine atom at the para-position blocks metabolic hydroxylation and modulates the electronic properties of the phenoxy ring.

The 3,3-disubstitution pattern creates a quaternary center, enforcing a specific vector orientation for the substituents. Unlike cyclobutane, the oxetane ring is puckered (approx. 8-10°), but the oxygen lone pairs provide hydrogen bond acceptance capability, enhancing solubility.

Physicochemical Profile

| Property | Value (Estimated/Experimental) | Significance |

| Formula | - | |

| Molecular Weight | 212.18 g/mol | Fragment-like, suitable for FBDD. |

| ClogP | ~1.2 - 1.5 | Lower than gem-dimethyl analogs (~2.0). |

| pKa (Acid) | ~3.5 - 3.8 | More acidic than acetic acid due to the inductive effect of the oxetane oxygen and phenoxy group. |

| TPSA | ~66 Ų | Good polarity for membrane permeability. |

| H-Bond Acceptors | 4 | Oxetane oxygen + Carboxyl oxygens + Phenoxy oxygen. |

Synthetic Pathways[5][6][7][8][9]

The synthesis of 3,3-disubstituted oxetanes typically avoids direct substitution on the strained ring due to the poor reactivity of tertiary oxetanyl electrophiles. The most robust route constructs the ring around the quaternary center, starting from acyclic precursors like pentaerythritol derivatives.

Primary Route: The "Oxetane-Methanol" Oxidation Strategy

This pathway builds the 3-(aryloxy)oxetane core first as a hydroxymethyl derivative, which is then oxidized to the target acid.

Step 1: Etherification of Pentaerythritol Precursor

The synthesis begins with 3-bromo-2,2-bis(bromomethyl)propan-1-ol (or a tri-halo pentaerythritol derivative). Reaction with 4-fluorophenol under basic conditions installs the phenoxy ether.

Step 2: Intramolecular Cyclization

Treatment with a strong base (e.g., NaH or NaOH) induces double intramolecular displacement (or single displacement if starting from a diol-monohalide) to close the oxetane ring, yielding [3-(4-fluorophenoxy)oxetan-3-yl]methanol .

Step 3: Oxidation to Carboxylic Acid

The primary alcohol is oxidized to the carboxylic acid. Mild conditions are preferred to avoid acid-catalyzed ring opening.

-

Reagents: TEMPO/NaOCl (Anelli oxidation) or RuCl₃/NaIO₄.

-

Avoid: Jones reagent (strongly acidic) unless buffered.

Figure 1: Synthetic workflow for 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid via the hydroxymethyl intermediate.

Medicinal Chemistry Applications

Bioisosterism

This compound serves as a bioisostere for:

- -Aryloxy Acetic Acids: (e.g., PPAR agonists like Clofibric acid). The oxetane ring restricts conformational freedom, potentially locking the pharmacophore in a bioactive conformation.

-

Gem-Dimethyl Groups: Replacing a >C(CH3)2 group with an oxetane ring (>C3H4O) reduces lipophilicity (lowering LogP by ~0.5–1.0 unit) and blocks CYP450 metabolic hotspots (methyl oxidation).

Metabolic Stability

-

Oxetane Core: The quaternary carbon at position 3 prevents metabolic oxidation at that site.

-

4-Fluorophenoxy: The fluorine atom blocks para-hydroxylation of the phenyl ring, a common clearance pathway for phenoxy ethers.

Solubility Enhancement

The oxetane oxygen acts as a hydrogen bond acceptor.[2] Unlike a carbocyclic analog (cyclobutane), the oxetane derivative typically exhibits 10–50 fold higher aqueous solubility, a critical parameter for oral bioavailability.

Detailed Experimental Protocol

Note: This protocol is a generalized procedure based on standard oxetane chemistry (e.g., Wuitschik et al., 2008).

Phase 1: Synthesis of [3-(4-Fluorophenoxy)oxetan-3-yl]methanol

-

Reagents: 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 eq), 4-Fluorophenol (1.1 eq), Potassium Carbonate (2.5 eq), DMF (Solvent).

-

Procedure:

-

Dissolve the bromide and phenol in DMF.

-

Add

and heat to 80-100°C for 12-24 hours. -

Mechanism:[3][4][5][6][7] Initial ether displacement followed by intramolecular cyclization of the remaining bromomethyl groups (via transient epoxide or direct closure).

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Phase 2: Oxidation to Carboxylic Acid

-

Reagents: Oxetane methanol intermediate (1.0 eq), TEMPO (0.1 eq), NaOCl (2.5 eq), NaBr (0.5 eq),

(buffer), DCM/Water. -

Procedure:

-

Dissolve alcohol in DCM/Water mixture with TEMPO and NaBr.

-

Cool to 0°C. Add buffered NaOCl solution dropwise.

-

Monitor by TLC. The reaction converts the primary alcohol to the acid.

-

Quench: Add aqueous sodium thiosulfate.

-

Isolation: Acidify aqueous layer carefully to pH ~3-4 with dilute HCl (Do not go too acidic to protect the ring). Extract with DCM.

-

Result: 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid as a white/off-white solid.

-

Safety & Handling

-

Acid Sensitivity: Oxetanes are prone to acid-catalyzed ring opening (polymerization or hydrolysis to diols). Avoid storage in strongly acidic media.

-

Stability: The 3-carboxyl group is stable, but the compound should be stored at low temperature (4°C) under inert atmosphere to prevent spontaneous decarboxylation or ring strain release over long periods.

-

Toxicity: As a fluorinated ether, standard laboratory safety (gloves, fume hood) is required. Specific toxicological data is limited for this research compound.

References

-

Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 45(46), 7736-7739.

-

Wuitschik, G., et al. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 53(8), 3227-3246.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150-12233.

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in pharmaceuticals: looking beyond intuition." Science, 317(5846), 1881-1886.

Sources

- 1. CAS 114012-41-8: 3-oxetanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 4. One moment, please... [chemistrysteps.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Properties of 3-aryloxyoxetane-3-carboxylic acid derivatives

An In-depth Technical Guide to the Properties of 3-Aryloxyoxetane-3-carboxylic Acid Derivatives

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates is relentless. Among the structures that have garnered significant attention are four-membered oxygen-containing heterocycles, particularly oxetanes.[1] Their unique combination of low molecular weight, polarity, and three-dimensionality makes them powerful tools in drug design.[1][2] This guide focuses specifically on a promising subclass: 3-aryloxyoxetane-3-carboxylic acid derivatives.

The incorporation of an oxetane ring, particularly in a 3,3-disubstituted pattern, offers a strategic approach to enhancing molecular properties.[3][4] This substitution pattern confers greater stability compared to other analogues and provides a rigid scaffold that can improve aqueous solubility, metabolic stability, and target affinity.[5][6] The aryloxy moiety introduces a site for diverse substitutions to explore structure-activity relationships (SAR), while the carboxylic acid group provides a crucial handle for further derivatization or for direct interaction with biological targets.[7]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the synthesis, physicochemical properties, structural characterization, and strategic applications of 3-aryloxyoxetane-3-carboxylic acid derivatives, providing field-proven insights and detailed protocols to empower their effective use in drug discovery campaigns.

Part 1: Synthesis Strategies

The synthesis of 3-aryloxyoxetane-3-carboxylic acid derivatives requires robust and versatile chemical methodologies. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on the aryl ring. A common and effective strategy involves the initial construction of a 3-(hydroxymethyl)oxetane core, followed by etherification and subsequent oxidation.

Causality in Synthetic Design:

The rationale behind a multi-step approach is control and versatility. Starting with a precursor like (3-(bromomethyl)oxetan-3-yl)methanol allows for the independent and sequential introduction of the aryloxy and carboxylic acid functionalities.[3] This modularity is critical in a drug discovery context, where libraries of analogues with diverse aryl groups are often required for SAR studies. The oxidation of the primary alcohol to a carboxylic acid is a well-established and high-yielding transformation, making it a reliable final step.[3][4]

Key Synthetic Workflow Diagram

Caption: General synthetic workflow for 3-aryloxyoxetane-3-carboxylic acid derivatives.

Experimental Protocol: Synthesis of 3-(Phenoxymethyl)oxetane-3-carboxylic Acid

This protocol is a representative example based on established methodologies.[3]

Step 1: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol

-

To a solution of sodium ethoxide (NaOEt) in ethanol, add 2,2-bis(bromomethyl)propane-1,3-diol portion-wise at room temperature.

-

Stir the reaction mixture overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (3-(bromomethyl)oxetan-3-yl)methanol.

Step 2: Synthesis of (3-(Phenoxymethyl)oxetan-3-yl)methanol

-

In a flask containing a solution of phenol in a suitable solvent like DMF, add a base such as sodium hydride (NaH) at 0 °C to form the sodium phenoxide.

-

Add a solution of (3-(bromomethyl)oxetan-3-yl)methanol to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until completion.

-

Work up the reaction by adding water and extracting with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify via chromatography to obtain (3-(phenoxymethyl)oxetan-3-yl)methanol.

Step 3: Oxidation to 3-(Phenoxymethyl)oxetane-3-carboxylic Acid

-

Dissolve (3-(phenoxymethyl)oxetan-3-yl)methanol in a mixture of aqueous sodium hydroxide and dioxane.[3]

-

Add potassium permanganate (KMnO₄) in portions while maintaining the temperature below 30 °C.[3]

-

Stir the mixture vigorously for 4-6 hours at room temperature.

-

Quench the reaction with sodium bisulfite to destroy excess KMnO₄.

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Part 2: Physicochemical Properties and Their Modulation

The oxetane ring is not merely a passive spacer; it is an active modulator of molecular properties. Its introduction is a deliberate strategy to address common liabilities in drug candidates, such as poor solubility or high metabolic turnover.[5][8]

Role as a Bioisostere

The oxetane motif is frequently employed as a bioisostere for other common functional groups, most notably the carbonyl and gem-dimethyl groups.[1][8][9]

-

vs. Carbonyl Group: The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the carbonyl oxygen. However, it lacks the planarity and electrophilicity of a ketone, which can improve metabolic stability and alter binding geometries.[1][2]

-

vs. Gem-Dimethyl Group: Replacing a gem-dimethyl group with an oxetane ring can reduce lipophilicity and often increases aqueous solubility, a highly desirable trait in drug design, without significantly increasing the molecular weight.[1][10]

Bioisosteric Replacement Strategy

Caption: Key reaction pathways for 3-aryloxyoxetane-3-carboxylic acid derivatives.

Part 5: Applications in Drug Discovery

The unique properties conferred by the 3-aryloxyoxetane-3-carboxylic acid scaffold make it highly valuable in lead optimization campaigns across various therapeutic areas, including oncology and infectious diseases. [10]

Case Study: Improving Pharmacokinetic Properties

In many drug discovery projects, an initial lead compound may exhibit excellent potency but suffer from poor pharmacokinetics, such as low solubility or rapid metabolic clearance. Replacing a metabolically labile group (e.g., a benzylic methylene) with a stable oxetane ring can dramatically improve the compound's profile. The oxetane's polarity can enhance solubility, while its resistance to CYP450-mediated oxidation improves metabolic stability, leading to a longer half-life and better in vivo exposure. [2][10]

Strategic Advantages in Medicinal Chemistry:

-

Vectorial Exit: The 3,3-disubstitution pattern provides a well-defined three-dimensional exit vector from the core, allowing chemists to project substituents into specific regions of a target's binding pocket to enhance affinity and selectivity.

-

pKa Modulation: While the oxetane itself has a mild influence, the aryloxy group can be substituted with various electron-withdrawing or -donating groups to finely tune the pKa of the carboxylic acid, optimizing its interaction with target residues or its ionization state at physiological pH. [1]3. Intellectual Property: As an "underexplored" chemical motif, the use of oxetanes can provide access to novel chemical space, offering significant intellectual property opportunities. [11]

Conclusion

3-Aryloxyoxetane-3-carboxylic acid derivatives represent a sophisticated and highly functional molecular scaffold for modern drug discovery. Their synthesis is achievable through robust and modular chemical pathways. The unique interplay between the rigid, polar oxetane core, the versatile aryloxy group, and the reactive carboxylic acid handle provides an exceptional toolkit for medicinal chemists. By strategically incorporating this motif, researchers can effectively address common challenges in lead optimization, including poor solubility, metabolic instability, and lipophilicity. As the demand for drug candidates with superior ADME profiles continues to grow, the value and application of these powerful building blocks are set to expand, solidifying their place in the drug developer's toolbox.

References

-

Dubois, M. A. J., Smith, M. A., White, A. J. P., Jie, A. L. W., Mousseau, J. J., Choi, C., & Bull, J. A. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283. [Link]

-

Carminati, P., et al. (2014). Synthesis of 3,3-disubstituted oxetane building blocks. ResearchGate. [Link]

-

Talele, T. T. (2016). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(2), 169-174. [Link]

-

Author, A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

-

Author, B. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

-

Unknown Author. (n.d.). Useful Spectroscopic Data. Source. [Link]

-

Wang, G., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Molecules, 25(4), 925. [Link]

-

Reusch, W. (n.d.). Derivatives of Carboxylic Acids. Michigan State University Chemistry. [Link]

-

Bull, J. A., et al. (2019). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing. [Link]

-

Author, C. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews: Journal of Chemistry. [Link]

-

Wuitschik, G., et al. (2010). Applications of oxetanes in drug discovery and medicinal chemistry. Angewandte Chemie International Edition, 49(20), 3514-3524. [Link]

-

Li, Y., et al. (2017). Convenient and Effective Syntheses of Novel 3-Aroxymethylquinoxaline-2-carboxylic acids and Their Antibacterial Activities. Journal of Heterocyclic Chemistry, 54(5), 2913-2919. [Link]

-

Tan, Y., et al. (2023). Direct carboxylic acid-to-3-oxetanol transformation for cyclic and acyclic N,N-dialkyl α-amino substrates under modified Cr-free reaction conditions. ResearchGate. [Link]

-

OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. OpenStax. [Link]

- Johnson, C. R. (1983). Synthesis of 3-hydroxyoxetane.

-

Litskan, E. V., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Unknown Author. (2006). Properties of Carboxylic Acids. University of Calgary Chemistry. [Link]

-

LibreTexts Chemistry. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. 3-(Cyanomethyl)oxetane-3-carboxylic Acid|RUO [benchchem.com]

- 7. rroij.com [rroij.com]

- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Implementation of Oxetane-3-Carboxylic Acid Bioisosteres in Medicinal Chemistry

[1]

Executive Summary

The "Magic Methyl" effect—adding a methyl group to boost potency—has long been a staple of medicinal chemistry. However, the "Magic Oxetane" has emerged as a superior strategy for the modern era of drug discovery. Oxetane-3-carboxylic acid and its derivatives represent a high-value bioisosteric replacement for gem-dimethyl groups, carbonyls, and lipophilic spacers.

This guide details the physicochemical rationale, synthetic protocols, and strategic application of oxetane-3-carboxylic acid.[1] By replacing metabolically labile and lipophilic moieties with this polar, strained heterocycle, medicinal chemists can lower lipophilicity (LogP), enhance aqueous solubility, and block metabolic soft spots without altering the vector of the substituents.

The Physicochemical Rationale: Escaping Flatland

The incorporation of oxetane-3-carboxylic acid into a scaffold is not merely a steric replacement; it is a physicochemical modulation tool.

Lipophilicity and Solubility Modulation

The oxetane ring is a potent tool for lowering LogD. Unlike the lipophilic gem-dimethyl group, the oxetane oxygen acts as a hydrogen bond acceptor (HBA) while maintaining a similar steric volume.

| Property | gem-Dimethyl / Cyclobutane | Oxetane-3-Carboxylic Acid Motif | Impact |

| LogP / LogD | High (Lipophilic) | Lowered (Polar) | typically reduces LogP by 0.4–1.0 units. |

| Solubility | Low | High | Oxygen lone pairs participate in H-bonding with water. |

| Metabolic Stability | Susceptible to CYP450 oxidation (C-H) | High Stability | Blocks metabolic "soft spots"; ring strain prevents easy oxidation.[2] |

| Conformation | Puckered (Cyclobutane) | Planar / Slightly Puckered | Rigidifies the scaffold; defined exit vectors. |

The Inductive Effect on pKa

When oxetane-3-carboxylic acid is used as a building block, the ring oxygen exerts a significant inductive electron-withdrawing effect ($ -I $) on the carboxylic acid at the 3-position.

-

Aliphatic Acid pKa: ~4.8

-

Oxetane-3-Carboxylic Acid pKa: ~3.8 – 4.1

-

Implication: The resulting esters or amides will have different electronic properties than their cyclobutane counterparts. In amine derivatives (3-aminooxetanes), this effect reduces basicity (lowering pKa of the conjugate acid), which is crucial for reducing hERG liability and improving permeability.

Bioisosteric Mapping

The oxetane core serves as a surrogate for two distinct chemical functionalities.

The gem-Dimethyl Replacement

The most common application is replacing a gem-dimethyl group on a carboxylic acid linker.

-

Steric Fit: The C2–O–C4 angle of oxetane (~92°) mimics the bond angle of the dimethyl group, preserving the spatial arrangement of the substituents.

-

Metabolic Blockade: gem-Dimethyl groups are often introduced to block metabolic sites, but they increase lipophilicity.[1][2] Oxetane achieves the same blockade (no abstractable protons on the oxygen) while decreasing lipophilicity.

The Carbonyl Bioisostere

The oxetane ring can mimic a carbonyl group (e.g., in ketones or esters).[3]

-

Dipole Alignment: The large dipole moment of the oxetane ring aligns with that of a carbonyl group.

-

H-Bonding: The exposed oxygen lone pairs act as HBAs, similar to a carbonyl oxygen, but without the electrophilic susceptibility to nucleophilic attack.

Figure 1: Logic flow for replacing lipophilic moieties with the oxetane core to improve ADME properties.

Synthetic Methodologies

Working with oxetane-3-carboxylic acid requires specific precautions due to the ring strain (~106 kJ/mol). While the ring is kinetically stable to many conditions, strong Lewis acids or highly acidic aqueous conditions can trigger ring opening.

Preparation of Oxetane-3-Carboxylic Acid Derivatives

The acid is commercially available, but bespoke derivatives often start from oxetan-3-one .

Pathway: Oxetan-3-one

Protocol: Amide Coupling with Oxetane-3-Carboxylic Acid

This protocol ensures the formation of the amide bond without compromising the strained ring.

Reagents:

-

Oxetane-3-carboxylic acid (1.0 equiv)

-

Amine partner (1.1 equiv)

-

HATU (1.2 equiv)[4]

-

DIPEA (3.0 equiv)

-

Solvent: DMF or DCM (Anhydrous)[4]

Step-by-Step Procedure:

-

Dissolution: Dissolve oxetane-3-carboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen.

-

Activation: Add DIPEA followed by HATU. Stir at 0°C for 10 minutes. Note: Pre-activation at low temperature minimizes potential side reactions.

-

Addition: Add the amine partner dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Oxetane ring is stable to standard LC-MS acidic mobile phases for short durations).

-

Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (3x) and Brine (1x). Critical: Avoid acidic washes (like 1M HCl) which can open the oxetane ring upon prolonged exposure.

-

Purification: Flash chromatography on silica gel. Oxetanes are polar; adjust gradient accordingly (often requires MeOH/DCM or higher EtOAc percentages).

Self-Validating Check:

-

¹H NMR: Look for the characteristic oxetane protons. They typically appear as two sets of multiplets (or doublets depending on substitution) around

4.6–5.0 ppm. Disappearance of these signals indicates ring opening.

Figure 2: Synthetic workflow for amide coupling.[4] Note the critical checkpoint at the workup stage to prevent acid-catalyzed ring opening.

Case Study: IDO1 Inhibitor Optimization (Merck)

A seminal example of oxetane utility is found in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors by Merck.

-

The Challenge: The lead compound contained a cyclobutane ring. While potent, it suffered from high metabolic clearance and poor solubility.

-

The Solution: Bioisosteric replacement of the cyclobutane with an oxetane ring (specifically using the oxetane-3-carboxylic acid motif as a linker).

-

The Result:

-

Potency: Maintained (structural fidelity).

-

Clearance: Significantly reduced (blocked P450 oxidation sites).[2]

-

Solubility: Improved due to the polarity of the ether oxygen.

-

Outcome: This modification was pivotal in delivering a long-acting inhibitor suitable for clinical dosing.

-

This case validates the "Magic Oxetane" hypothesis: it is a high-fidelity structural replacement that repairs physicochemical defects.

Strategic Decision Matrix

When should you deploy oxetane-3-carboxylic acid? Use this decision logic:

-

Is the Lead Lipophilic?

-

If LogP > 3.5 and solubility is limiting

Deploy Oxetane.

-

-

Is there a Metabolic Hotspot?

-

If a gem-dimethyl or alkyl chain is being oxidized

Deploy Oxetane. [2]

-

-

Is the Vector Critical?

-

If the substituent geometry must be preserved (exit vector ~180° or tetrahedral)

Oxetane preserves sp³ geometry better than flattening to an aromatic ring.

-

-

Is Basicity an Issue?

-

If an adjacent amine is too basic (hERG risk), converting to a 3-aminooxetane (or using the acid to form an amide which removes the basicity) is a viable strategy.

-

References

-

Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Drug Scaffolds. Chemical Reviews, 114(16), 8257–8322. [Link]

-

Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery.[2][5] Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

-

Li, D., et al. (2022). Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral and Parenteral Dosing. Journal of Medicinal Chemistry, 65(1), 123–144. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15032–15085. [Link]

Sources

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

3,3-Disubstituted Oxetane Building Blocks: A Strategic Guide for Drug Discovery

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and drug discovery scientists. It synthesizes theoretical bioisosteric principles with practical synthetic methodologies.

Executive Summary

In the optimization of lead compounds, medicinal chemists frequently encounter a "solubility-metabolism" trade-off. Traditional strategies to block metabolic hotspots (e.g., introducing gem-dimethyl groups) often degrade physicochemical properties by increasing lipophilicity (LogP). The 3,3-disubstituted oxetane moiety has emerged as a superior bioisostere for both gem-dimethyl and carbonyl groups.[1] This guide details the structural rationale, stability profiles, and validated synthetic protocols required to integrate this high-value motif into drug candidates.

The Strategic Value of the Oxetane Motif

The oxetane ring is not merely a spacer; it is a functional property modulator. Its inclusion addresses three critical failure modes in drug development: poor aqueous solubility, high intrinsic clearance, and hERG liability driven by high basicity.

Bioisosterism and Property Modulation

The 3,3-disubstituted oxetane acts as a "polar hydrophobic" group. It occupies a similar steric volume to a gem-dimethyl group but introduces a significant dipole and hydrogen-bond accepting capability without the chemical reactivity of a carbonyl.

| Property | gem-Dimethyl (–C(Me)₂–) | Carbonyl (–C=O–) | 3,3-Disubstituted Oxetane |

| Steric Volume | High | Low (Planar) | Moderate (Puckered) |

| Lipophilicity (LogP) | Increases (+0.4 to +0.6) | Decreases | Decreases significantly |

| Aqueous Solubility | Decreases | Increases | Increases (often >10-fold) |

| Metabolic Stability | Vulnerable (CYP oxidation) | Vulnerable (Reduct/Nu attack) | Robust (blocks metabolism) |

| H-Bond Acceptor | No | Yes | Yes (Lewis basic oxygen) |

Modulation of Amine Basicity

A critical application of the oxetane ring is the modulation of adjacent amine pKa.[2] Placing an oxetane at the

-

Impact: Reduces percentage ionization at physiological pH, improving passive permeability and reducing lysosomal trapping, while often mitigating hERG channel inhibition.

Structural Visualization: Bioisosteric Relationships

The following diagram illustrates the logical relationships and property shifts when transitioning to an oxetane scaffold.

Figure 1: The central role of 3,3-disubstituted oxetanes in optimizing physicochemical parameters.

Stability: Myths vs. Reality

A common misconception is that oxetanes are inherently unstable due to ring strain (~107 kJ/mol). While reactive compared to THF, 3,3-disubstituted oxetanes exhibit a distinct stability profile suitable for drug development.

Acid and Base Tolerance[5]

-

Acid Stability: Unlike monosubstituted oxetanes, 3,3-disubstituted oxetanes are surprisingly stable to acid (even at pH 1).[3] The geminal substituents sterically hinder the approach of nucleophiles to the

orbital, preventing ring opening.-

Caveat: If the molecule contains an internal nucleophile (e.g., an alcohol or amine 3-4 bonds away), acid-catalyzed intramolecular ring opening can occur rapidly.

-

-

Base Stability: Oxetanes are inert to most basic conditions, including organolithiums and Grignard reagents at low temperatures, making them compatible with harsh synthetic steps.

-

Metabolic Stability: The oxetane ring is generally resistant to hydrolytic enzymes and CYP450 oxidative cleavage, unlike the labile methyl groups of a gem-dimethyl moiety.

Synthetic Methodologies

Access to 3,3-disubstituted oxetanes typically follows two primary strategies: functionalization of oxetan-3-one or de novo cyclization of 1,3-diols .

Workflow Visualization

Figure 2: Primary synthetic routes to oxetane building blocks.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. The choice of reagents and conditions is optimized to minimize ring-opening side reactions.

Protocol A: Synthesis of 3-Phenyl-oxetan-3-ol (Grignard Addition)

Context: This reaction creates a quaternary center on the oxetane ring. The key is low temperature to prevent polymerization of the strained ketone.

Materials:

-

Oxetan-3-one (1.0 equiv)

-

Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

-

Anhydrous THF (0.2 M concentration relative to ketone)

-

Saturated aqueous NH₄Cl

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

-

Solvation: Dissolve oxetan-3-one (e.g., 500 mg, 6.94 mmol) in anhydrous THF (35 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Rationale: Low temperature is critical. Oxetan-3-one is electrophilic but thermally sensitive; higher temperatures can lead to aldol-like polymerization.

-

-

Addition: Add PhMgBr (8.33 mL, 8.33 mmol) dropwise over 15 minutes via syringe pump or pressure-equalizing dropping funnel.

-

Observation: The solution may turn slightly yellow/turbid.

-

-

Reaction: Stir at -78 °C for 1 hour. Allow the mixture to warm slowly to 0 °C over 2 hours.

-

QC Check: TLC (50% EtOAc/Hexane) should show consumption of starting material (visualized with KMnO₄ stain; oxetanes do not UV absorb strongly unless aryl-substituted).

-

-

Quench: Quench carefully at 0 °C with saturated aqueous NH₄Cl (10 mL).

-

Caution: Exothermic. Do not use strong acid (HCl) for quenching to avoid acid-catalyzed ring opening of the product.

-

-

Workup: Extract with Et₂O (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at <30 °C.

-

Purification: Flash column chromatography (SiO₂).[4] Elute with a gradient of Hexane/EtOAc.

-

Note: The product is a tertiary alcohol. Ensure silica is not overly acidic; adding 1% Et₃N to the eluent can prevent degradation on the column.

-

Protocol B: Synthesis via Intramolecular Cyclization (From 1,3-Diols)

Context: Used when the oxetane needs to be built into a complex scaffold where oxetan-3-one functionalization is not feasible.

-

Precursor: Start with a 2,2-disubstituted-1,3-propanediol.

-

Activation: Treat with n-BuLi (1.0 equiv) followed by TsCl (1.0 equiv) in THF at -78 °C to 0 °C to form the monotosylate.

-

Cyclization: Treat the in situ monotosylate with n-BuLi (1.1 equiv) or NaH at reflux. The alkoxide displaces the tosylate to close the 4-membered ring.

-

Validation: This method (Carreira protocol) is robust for large-scale preparation.

-

Case Studies and Applications

Rilzabrutinib (Sanofi/Principia)

Rilzabrutinib is a covalent BTK inhibitor for immune-mediated diseases.

-

Challenge: The initial scaffold suffered from high lipophilicity and rapid metabolic clearance.

-

Oxetane Solution: An oxetane ring was introduced to replace a cyclic ether/alkane motif.

-

Result: The oxetane reduced LogD, improved solubility, and modulated the reactivity of the adjacent warhead, contributing to its successful clinical profile.

Carreira’s Matched Molecular Pairs

In seminal work by the Carreira group (Roche collaboration), spirocyclic oxetanes were compared directly to their gem-dimethyl and carbonyl analogs.

-

Outcome: The oxetane analogs consistently showed lower intrinsic clearance (Cl_int) in human liver microsomes compared to the gem-dimethyl variants, proving that the oxetane ring effectively blocks metabolic sites without the lipophilic penalty.

References

-

Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[1][5] Angewandte Chemie International Edition.

-

Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][6][7][8] Chemical Reviews.

-

Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

-

Müller, K., et al. (2009). "Oxetanes as replacements for carbonyl groups."[1][2][9] Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chimia.ch [chimia.ch]

- 7. 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds - American Chemical Society [acs.digitellinc.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. atlantis-press.com [atlantis-press.com]

Strategic Incorporation of Oxetane Motifs: The 3-(4-Fluorophenoxy)oxetane Case Study in Metabolic Stability

The following technical guide is structured to provide an in-depth analysis of the 3-(4-fluorophenoxy)oxetane motif, a specific structural solution in medicinal chemistry used to enhance metabolic stability.

Executive Summary: The Bioisosteric Imperative

In modern drug discovery, the optimization of lead compounds often hits a "lipophilicity wall." Traditional strategies to block metabolic soft spots—such as adding gem-dimethyl groups—often increase LogD, leading to poor solubility and high non-specific binding. The oxetane ring (1,3-epoxypropane) has emerged as a critical bioisostere that solves this paradox.

This guide focuses on a specific, high-value structural motif: the 3-(4-fluorophenoxy)oxetane . This moiety serves as a "stress test" in medicinal chemistry, demonstrating how the oxetane ring can stabilize labile ether linkages against Cytochrome P450 (CYP450) degradation while simultaneously blocking para-hydroxylation via fluorine substitution.

Mechanistic Basis of Stability

The stability of the 3-(4-fluorophenoxy)oxetane group is not accidental; it is the result of three converging physicochemical phenomena.

The Solvation Shell "Stealth" Effect

Unlike lipophilic gem-dimethyl groups, the oxetane oxygen is a hydrogen bond acceptor (HBA). In an aqueous environment, the oxetane ring recruits a structured shell of water molecules.

-

Mechanism: This hydration shell creates a high-energy desolvation penalty. CYP450 enzymes, which typically possess hydrophobic active sites, must strip this water away to bind the substrate.

-

Result: The energetic cost of desolvation reduces the affinity (

) of the compound for the metabolizing enzyme, effectively "hiding" the ether linkage from oxidative attack.

Electronic Deactivation of the Ether Oxygen

In a standard aliphatic ether (e.g., an isopropoxy group), the oxygen lone pairs are available to donate electron density, facilitating the abstraction of an

-

Oxetane Effect: In the oxetane ring, the oxygen lone pairs are tightly held due to the ring strain and the electronegativity of the oxygen in a constrained geometry. This lowers the basicity and nucleophilicity of the ether oxygen, making the adjacent

-carbons (C2 and C4 of the ring) less prone to hydrogen atom abstraction (HAT).

The 4-Fluorine Blockade

The "4-fluorophenoxy" component is critical. A simple phenoxy group is rapidly metabolized via para-hydroxylation .

-

Synergy: By placing a fluorine atom at the para-position, the primary aromatic metabolic route is blocked (C-F bond strength: ~116 kcal/mol vs C-H: ~99 kcal/mol).

-

Forcing Function: This forces the enzyme to attack the linker. If the linker were a standard alkyl chain, it would undergo O-dealkylation. By using an oxetane as the linker, and observing high stability, we validate the oxetane's resistance to ring opening and oxidative cleavage.

Pathway Visualization

The following diagram illustrates the metabolic blockade provided by this specific motif.

Caption: Figure 1. Metabolic blockade mechanisms.[1][2][3][4] The 4-F atom and Oxetane ring synergistically block the primary sites of CYP450 oxidative attack.

Comparative Data: Oxetane vs. Gem-Dimethyl

The following data summarizes the impact of replacing a gem-dimethyl group with an oxetane ring in a model 4-fluorophenoxy scaffold. The data reflects general trends observed in the seminal work by Wuitschik et al. (Roche/ETH Zürich).

Table 1: Metabolic Stability and Physicochemical Profile

| Structural Motif | LogD (pH 7.4) | Sol. (mg/L) | HLM Cl_int (µL/min/mg) | t1/2 (min) | Metabolic Liability |

| Gem-Dimethyl | 3.8 (High) | < 10 | > 150 (High) | < 10 | Rapid O-dealkylation |

| Cyclobutane | 3.6 (High) | < 10 | 120 | 15 | Lipophilic binding |

| Oxetane | 2.4 (Optimal) | > 500 | < 20 (Low) | > 120 | Stable |

Key Insight: The oxetane analog is not only more stable but significantly more soluble and less lipophilic, reducing the likelihood of hERG inhibition and phospholipidosis.

Experimental Protocol: Microsomal Stability Assessment

To validate the stability of a 4-fluorophenoxy-oxetane analog, a rigorous intrinsic clearance (

Reagents & Preparation

-

Microsomes: Pooled HLM (20 mg/mL protein concentration).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Methodology

-

Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Spike test compound (1 µM final conc, <0.1% DMSO). Incubate at 37°C for 5 mins to equilibrate.

-

Initiation: Add NADPH regenerating system to initiate the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution. Vortex for 1 min.

-

Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C to precipitate proteins.

-

Analysis: Inject supernatant into LC-MS/MS (MRM mode). Monitor parent ion depletion.

Analytical Logic (Self-Validating Step)

-

The Control: If the 4-fluorophenoxy group is cleaved, you will detect 4-fluorophenol (m/z 111 negative mode) as a metabolite.

-

The Validation: If the parent compound depletes but no 4-fluorophenol is detected, the metabolism is occurring elsewhere on the molecule (distal to the oxetane). If the parent concentration remains constant, the oxetane-fluorophenoxy shield is intact.

Experimental Workflow Diagram

Caption: Figure 2. HLM Stability Assay Workflow. Critical decision node relies on Metabolite ID to confirm the locus of stability.

References

-

Wuitschik, G., et al. (2010).[5][6][7] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[5][6][7][8][9] Journal of Medicinal Chemistry.[3][5][6] [Link]

-

Wuitschik, G., et al. (2006).[10] Oxetanes as Promising Modules in Drug Discovery.[1][3][5][6][7][8][9][10][11] Angewandte Chemie International Edition.[10][12] [Link]

-

Burkhard, J. A., et al. (2010). Oxetanes as Bioisosteres of the Gem-Dimethyl Group.[2][6] Angewandte Chemie International Edition.[10][12] [Link]

-

Müller, K., et al. (2012). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 4. pharmafocusasia.com [pharmafocusasia.com]

- 5. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sciencedaily.com [sciencedaily.com]

- 10. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

An In-Depth Technical Guide to the Solubility Profile of 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive understanding of a drug candidate's solubility is fundamental to successful formulation development and ensuring adequate bioavailability.[1][2] This guide provides a detailed framework for characterizing the solubility profile of 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid, a molecule incorporating a lipophilic fluorophenoxy group, a polar oxetane ring, and an ionizable carboxylic acid moiety. We will explore the theoretical underpinnings of its solubility, grounded in its structural components, and provide robust, step-by-step experimental protocols for determining its pKa, thermodynamic equilibrium solubility, and kinetic solubility. This document is designed to serve as a practical resource for scientists tasked with the critical preformulation assessment of this and structurally related compounds.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical gatekeeper.[1] A drug must possess adequate solubility in physiological fluids to be absorbed and reach its site of action.[2] Insufficient solubility can lead to low and erratic oral bioavailability, hindering the development of effective oral dosage forms and complicating dose-response relationships.[1][2]

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the pivotal role of solubility in drug disposition.[3] Therefore, a thorough characterization of a compound's solubility profile across a physiologically relevant pH range is not merely a data collection exercise; it is a foundational step that informs lead optimization, salt selection, and the design of enabling formulation strategies such as solid dispersions or the use of solubilizing agents.[4][5]

Molecular Structure and Predicted Physicochemical Influence

The solubility behavior of 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid is a composite of the effects of its distinct structural motifs. A predictive assessment is crucial for designing relevant experimental studies.

-

Carboxylic Acid Moiety (-COOH): This is the primary acidic functional group, making the molecule's overall solubility highly pH-dependent. At pH values below its acid dissociation constant (pKa), the group will be predominantly in its neutral, protonated form (-COOH), which is less polar and expected to have lower aqueous solubility. At pH values above the pKa, it will exist as the deprotonated carboxylate anion (-COO⁻), which is significantly more polar and thus more water-soluble.[6] The pKa of typical carboxylic acids is in the range of 3-5.[7][8]

-

Oxetane Ring: This four-membered cyclic ether is a polar, strained ring system.[9] The oxygen atom acts as a strong hydrogen-bond acceptor, which can enhance interactions with water and improve aqueous solubility.[9] The oxetane ring has been recognized in medicinal chemistry as a valuable moiety for improving physicochemical properties, often serving as a bioisostere for less favorable groups like gem-dimethyl or carbonyls.[9][10][11] Studies have shown that replacing other cyclic groups (like cyclobutane) with an oxetane can lower the pKa of an adjacent carboxylic acid, potentially by several units.[12][13]

-

4-Fluorophenoxy Group: This aromatic portion of the molecule is predominantly lipophilic (hydrophobic), which will act to decrease aqueous solubility. The fluorine atom is highly electronegative and exerts an inductive electron-withdrawing effect, which can slightly increase the acidity (lower the pKa) of the carboxylic acid.[6]

Overall Prediction: 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid is predicted to be a weak acid with low intrinsic solubility (S₀) in its neutral form. Its solubility is expected to increase significantly at pH values above its pKa. The General Solubility Equation (GSE), which relates solubility to the melting point and the octanol-water partition coefficient (logP), provides a theoretical framework for estimating this intrinsic solubility.[14][15][16][17]

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is critical to distinguish between two key measurements, as they answer different questions relevant to the drug development process.[18]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[18] It represents the maximum amount of the most stable solid form of the compound that can be dissolved. This value is crucial for late-stage development, formulation, and regulatory filings. The gold-standard method for its determination is the shake-flask method.[18][19][20]

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a concentrated organic stock (typically DMSO), begins to precipitate when diluted into an aqueous buffer.[18][21] This is a non-equilibrium measurement that is highly dependent on the experimental protocol.[22] Due to its high-throughput nature, it is widely used in early drug discovery to rank-order compounds and flag potential solubility liabilities.[21][23]

For a comprehensive profile, both thermodynamic and kinetic solubility should be assessed.

Experimental Design and Protocols

A robust solubility profile requires a series of well-controlled experiments. The following protocols are designed to be self-validating and provide a comprehensive understanding of the compound's behavior.

Determination of pKa via Potentiometric Titration

Understanding the pKa is essential for interpreting the pH-solubility profile. Potentiometric titration is the most common and reliable method for its determination.[24][25]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored continuously. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at the half-equivalence point.[26]

Detailed Protocol:

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Prepare a standardized 0.1 M NaOH solution, ensuring it is carbonate-free.

-

Prepare a standardized 0.1 M HCl solution.

-

Accurately prepare a ~1 mM solution of 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid in water. If solubility is too low, a co-solvent like methanol may be used, but the result will be an apparent pKa (pKaapp) that may require extrapolation to 0% co-solvent.[24][25]

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.

-

-

Titration Procedure:

-

Transfer a known volume (e.g., 20 mL) of the compound solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

-

Add KCl solution to achieve the desired ionic strength.

-

Purge the solution with nitrogen to displace dissolved CO₂.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Acidify the solution to ~pH 2 with 0.1 M HCl.

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.[27]

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12.[27]

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

-

Calculate the first and second derivatives of the curve to accurately identify the equivalence point.

-

The pH at the volume of titrant corresponding to half the equivalence point is the pKa of the carboxylic acid.

-

Thermodynamic (Equilibrium) Solubility Determination

The shake-flask method is the definitive technique for measuring thermodynamic solubility.[19][20]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer for an extended period until equilibrium is reached. The supernatant is then separated and analyzed to determine the concentration of the dissolved compound.

Detailed Protocol:

-

Preparation:

-

Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Consider including biorelevant media such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) to better predict in vivo behavior.[28][29][30][31][32]

-

Select a range of pharmaceutically relevant organic and co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).

-

-

Experimental Procedure:

-

Add an excess amount of solid 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid to several glass vials. Ensure the amount is sufficient to maintain a solid phase throughout the experiment.[20]

-

Add a precise volume of the desired solvent or buffer to each vial.

-

Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This is a critical step; 24-72 hours is typical.[33] To validate equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. Separate the liquid from the solid phase by centrifugation followed by filtration through a low-binding 0.22 µm syringe filter.

-

Verify the pH of the final saturated solution to ensure it has not shifted during the experiment.[20]

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS. A standard curve must be prepared for accurate quantification.

-

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is ideal for early-stage assessment.[21][22]

Principle: A concentrated DMSO stock solution of the compound is serially diluted and then added to an aqueous buffer in a microplate format. The concentration at which precipitation is first detected via light scattering (turbidity) is defined as the kinetic solubility.[21][34]

Detailed Protocol:

-

Preparation:

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

-

In a 96-well plate, perform serial dilutions of this stock solution with DMSO.

-

-

Experimental Procedure:

-

Measurement:

-

Measure the turbidity in each well using a nephelometer or a plate reader that can measure absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[21][34]

-

The kinetic solubility is reported as the highest concentration that does not show a significant increase in turbidity compared to controls.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Predicted Physicochemical Properties

| Parameter | Predicted Value/Range | Rationale |

|---|---|---|

| pKa | 3.0 - 4.5 | Typical range for carboxylic acids; expected to be on the lower end due to the electron-withdrawing nature of the oxetane and fluoro-substituent.[6][12] |

| Intrinsic Solubility (S₀) | Low (< 10 µg/mL) | The presence of the lipophilic fluorophenoxy group is expected to dominate, leading to poor aqueous solubility of the neutral form. |

| LogP | 2.0 - 3.5 | Calculated estimate based on the balance between the lipophilic aromatic group and the polar oxetane/acid functions. |

Table 2: Comprehensive Solubility Profile of 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Method |

|---|---|---|---|---|

| 0.1 M HCl | 1.2 | 25 / 37 | Experimental Value | Thermodynamic (Shake-Flask) |

| Acetate Buffer | 4.5 | 25 / 37 | Experimental Value | Thermodynamic (Shake-Flask) |

| Phosphate Buffer | 6.8 | 25 / 37 | Experimental Value | Thermodynamic (Shake-Flask) |

| Phosphate Buffer (PBS) | 7.4 | 25 / 37 | Experimental Value | Thermodynamic (Shake-Flask) |

| Phosphate Buffer (PBS) | 7.4 | 25 | Experimental Value | Kinetic (Turbidimetry) |

| FaSSIF | 6.5 | 37 | Experimental Value | Thermodynamic (Shake-Flask) |

| FeSSIF | 5.0 | 37 | Experimental Value | Thermodynamic (Shake-Flask) |

| Ethanol | N/A | 25 | Experimental Value | Thermodynamic (Shake-Flask) |

| Propylene Glycol | N/A | 25 | Experimental Value | Thermodynamic (Shake-Flask) |

| PEG 400 | N/A | 25 | Experimental Value | Thermodynamic (Shake-Flask) |

Visualizing Workflows and Concepts

Diagrams are essential for illustrating complex relationships and experimental processes.

Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 4. Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. global.oup.com [global.oup.com]

- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 10. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group [escholarship.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Ideal Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Predicting Aqueous Solubility - It's Harder Than It Looks [practicalcheminformatics.blogspot.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. charnwooddiscovery.com [charnwooddiscovery.com]

- 23. enamine.net [enamine.net]

- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 26. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

- 27. dergipark.org.tr [dergipark.org.tr]

- 28. pharmalesson.com [pharmalesson.com]

- 29. dissolutiontech.com [dissolutiontech.com]

- 30. dissolutiontech.com [dissolutiontech.com]

- 31. biorelevant.com [biorelevant.com]

- 32. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 33. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 34. pdf.benchchem.com [pdf.benchchem.com]

Oxetane Ring Strain & Reactivity: Engineering Stability in Carboxylic Acid Derivatives

Topic: Oxetane Ring Strain and Reactivity in Carboxylic Acid Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The oxetane ring—a strained four-membered ether—has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Often termed a "metabolic sink" or "polarity module," the oxetane ring offers a unique solution to the lipophilicity-solubility trade-off. This guide analyzes the physicochemical paradox of oxetanes: possessing high ring strain (~106 kJ/mol) yet exhibiting remarkable kinetic stability against hydrolysis and metabolic degradation. We specifically address the reactivity of oxetane-modified carboxylic acid derivatives (esters and amides), providing actionable protocols for manipulating these functional groups without compromising the strained heterocyclic core.

Physicochemical Fundamentals: The Strain Paradox

To effectively utilize oxetanes in drug design, one must first understand the energetic landscape of the ring. Unlike the planar cyclobutane, the oxetane ring adopts a puckered conformation to minimize torsional strain and eclipsing interactions.

Thermodynamic Constants

The utility of the oxetane lies in its ability to mimic the steric bulk of a gem-dimethyl group while introducing significant polarity.[3]

| Property | Value | Contextual Significance |

| Ring Strain Energy (RSE) | ~106–107 kJ/mol (25.5 kcal/mol) | Comparable to oxirane (epoxide) and cyclobutane, yet kinetically more stable to nucleophiles. |

| Pucker Angle | ~8.7° | Slightly puckered geometry allows for unique vector alignment of substituents. |

| Dipole Moment | ~1.9 D | Significantly higher than gem-dimethyl (0 D), improving aqueous solubility. |

| Basicity (pKa of conjugate acid) | ~ −2.0 | Acts as a weak Lewis base; the oxygen lone pairs are exposed, facilitating H-bond acceptance. |

The Inductive Effect

A critical design consideration is the electron-withdrawing nature of the oxetane oxygen.[3][4] When placed

-

Effect on Amines: Reduces basicity (pKa drops by ~2–3 units), often improving metabolic stability and reducing hERG liability.[5]

-

Effect on Acids/Esters: Increases the acidity of the parent carboxylic acid and the electrophilicity of the carbonyl carbon in esters/amides.

Bioisosterism: The Carbonyl and gem-Dimethyl Surrogate[2][4][6][7]

The oxetane ring is a "chimeric" bioisostere, bridging the gap between lipophilic alkyl groups and polar carbonyls.

The Structural Logic

-

Vs. gem-Dimethyl: Replacement of a gem-dimethyl group with an oxetane typically lowers LogP by 1.0–1.5 units, blocking CYP450-mediated metabolic oxidation at the methyl positions.

-

Vs. Carbonyl: The oxetane oxygen mimics the H-bond acceptor capability of a ketone or ester carbonyl but lacks the electrophilic carbon center, rendering it immune to nucleophilic attack (e.g., by glutathione) under physiological conditions.

Caption: Logical flow of bioisosteric replacement strategies using the oxetane scaffold.

Reactivity Profile in Carboxylic Acid Derivatives

When an oxetane is incorporated into a scaffold containing carboxylic acid derivatives (e.g., oxetane-3-carboxylic esters), the primary challenge is chemoselectivity . The high ring strain makes the oxetane susceptible to acid-catalyzed ring opening, while the ester/amide requires activation for hydrolysis or coupling.

The Acid/Base Divide

-

Acid Sensitivity (High Risk): Protic acids and strong Lewis acids (e.g.,

, -

Base Stability (Safe Zone): Oxetanes are remarkably stable to basic conditions. Saponification of esters using LiOH, NaOH, or KOH is generally safe, provided the temperature is controlled.

Case Study: Chemoselective Hydrolysis (Pfizer)

In the development of Danuglipron, Pfizer chemists faced the challenge of hydrolyzing an ethyl ester in the presence of an oxetane ring and a sensitive nitrile group.[6] Standard acidic hydrolysis opened the oxetane; standard basic hydrolysis attacked the nitrile.

-

Solution: Use of TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) , a bicyclic guanidine base.

-

Mechanism: TBD acts as a nucleophilic catalyst to activate the water molecule for ester hydrolysis without being basic enough to hydrate the nitrile or acidic enough to open the oxetane.

Experimental Protocols

Protocol A: Synthesis of 3,3-Disubstituted Oxetanes (Corey-Chaykovsky)

Rationale: This method avoids acidic conditions and builds the ring directly from a ketone, which is ideal for introducing the oxetane as a gem-dimethyl surrogate.

Reagents:

-

Ketone substrate (1.0 equiv)

-

Trimethylsulfoxonium iodide (TMSOI) (1.2 – 1.5 equiv)

-

Potassium tert-butoxide (KOtBu) (1.5 equiv)

-

Solvent: tert-Butanol (tBuOH) or DMSO (dry)

Step-by-Step:

-

Ylide Formation: In a flame-dried flask under

, suspend TMSOI in dry tBuOH (0.5 M). Add KOtBu in one portion. Heat to 50 °C for 30 minutes. The suspension will turn milky white/yellow as the ylide forms. -

Addition: Cool the mixture to 40 °C. Add the ketone substrate (dissolved in minimal tBuOH or THF) dropwise.

-

Cyclization: Stir at 50–60 °C for 2–16 hours. Monitor by LCMS.

-

Note: If the reaction stalls at the epoxide intermediate, higher temperatures may be required, but this risks side reactions.

-

-

Workup: Quench with saturated aqueous

(mildly acidic, but safe if rapid). Extract with EtOAc ( -

Purification: Flash chromatography on silica gel. Oxetanes are polar; use gradients up to 50-100% EtOAc/Heptane.

Protocol B: Chemoselective Ester Hydrolysis in the Presence of Oxetane

Rationale: Based on the Pfizer Danuglipron process, this protocol hydrolyzes esters without opening the strained oxetane ring.

Reagents:

-

Oxetane-containing ester (1.0 equiv)

-

TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.5 – 1.0 equiv)

-

Solvent: Wet MEK (Methyl Ethyl Ketone) or THF/Water (9:1)

Step-by-Step:

-

Dissolution: Dissolve the substrate in wet MEK (containing ~5–10% water).

-

Catalyst Addition: Add TBD (0.5 equiv).

-

Reaction: Stir at ambient temperature (20–25 °C).

-

Critical Control: Do not heat above 40 °C to avoid nitrile hydration (if present) or slow degradation of the oxetane.

-

-

Monitoring: Monitor by HPLC. The reaction typically completes in 4–12 hours.

-

Workup:

-

Acidify carefully to pH 4–5 using 1M citric acid (avoid strong mineral acids like HCl).

-

Extract with EtOAc or DCM.

-

The oxetane ring remains intact due to the avoidance of low pH (<2) and high temperatures.

-

Reactivity & Stability Logic Map

The following diagram illustrates the decision-making process when manipulating carboxylic acid derivatives containing oxetane rings.

Caption: Decision matrix for chemical transformations on oxetane scaffolds.

References

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition. [Link]

-

Burkhard, J. A., et al. (2010). Oxetanes as Chameleons: Amphiphilic Building Blocks for Drug Discovery. Angewandte Chemie International Edition. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Mullins, J., et al. (2016). Development of a Commercial Process for the Late-Stage Hydrolysis of a Nitrile-Containing Ester: The Danuglipron Story. Organic Process Research & Development. (Note: Contextual reference to Pfizer TBD protocols). [Link]

-

Duncton, M. A. J. (2011). Miniperspective: Oxetanes in Drug Discovery. Journal of Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chigroup.site [chigroup.site]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. scientificupdate.com [scientificupdate.com]

A Senior Application Scientist's Guide to Novel Fluorinated Oxetane Scaffolds for Lead Optimization

Introduction: The Strategic Imperative for Fluorinated Oxetanes in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy and superior pharmacokinetic profiles, medicinal chemists are increasingly turning to the strategic incorporation of unique structural motifs. Among these, the fluorinated oxetane scaffold has emerged as a particularly powerful tool for lead optimization. This guide provides an in-depth exploration of the rationale, synthesis, and application of these valuable building blocks, drawing upon field-proven insights to empower researchers in their quest for next-generation drug candidates.

The oxetane ring, a four-membered cyclic ether, offers a compelling combination of properties. It is a small, polar, and three-dimensional motif that can serve as a bioisosteric replacement for commonly employed functional groups such as gem-dimethyl and carbonyl moieties.[1][2][3] This substitution can profoundly and favorably influence a molecule's physicochemical properties. The strategic introduction of fluorine, the most electronegative element, further amplifies these benefits, allowing for fine-tuning of metabolic stability, pKa, and binding affinity.[4] This guide will delve into the causality behind the experimental choices in leveraging these scaffolds, providing not just the "what" but the "why" of their application.

The Oxetane Advantage: A Bioisosteric Strategy for Enhanced Drug-Like Properties

The decision to incorporate an oxetane ring is a deliberate strategy to address common challenges in lead optimization. The following sections detail the key property modulations achievable with this scaffold.

Improving Aqueous Solubility and Reducing Lipophilicity

A frequent hurdle in drug development is poor aqueous solubility, which can limit oral bioavailability. The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, enhancing interactions with water and thereby increasing solubility.[2] As a bioisostere for the non-polar gem-dimethyl group, the oxetane moiety introduces polarity with a similar steric footprint, leading to a significant reduction in lipophilicity (LogP/LogD).[2][4]

Enhancing Metabolic Stability

Metabolic instability is a primary cause of drug candidate attrition. The oxetane ring is generally robust and can be used to block sites of metabolic oxidation, particularly when replacing metabolically labile groups like gem-dimethyl.[2] This can lead to a longer half-life and improved in vivo exposure.

Modulating Basicity of Proximal Amines

The basicity of amine-containing compounds is a critical parameter influencing their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential for off-target effects such as hERG channel inhibition. The strong electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly decrease the pKa of a nearby amine, providing a powerful tool for optimizing a compound's overall profile.[2][4][5]

The Fluorine Factor: Fine-Tuning for Optimal Performance

The introduction of fluorine into the oxetane scaffold adds another layer of control for the medicinal chemist. Fluorination can further enhance metabolic stability by fortifying the molecule against oxidative degradation.[4] Moreover, the strategic placement of fluorine can modulate the electronic properties of the oxetane ring, influencing its interactions with biological targets and potentially increasing binding affinity.

Data-Driven Insights: The Impact of Fluorinated Oxetanes on Physicochemical Properties

The following tables summarize quantitative data from matched molecular pair analyses, illustrating the tangible benefits of incorporating oxetane and fluorinated oxetane scaffolds.

Table 1: Impact of Oxetane as a gem-Dimethyl Bioisostere on Lipophilicity and Solubility

| Parent Compound (with gem-Dimethyl) | Oxetane Analog | Property | Parent Value | Oxetane Value | Fold Change/Difference |

| Analog 1 | Oxetane Analog 1 | clogP | 3.5 | 2.7 | Δ -0.8 |

| Analog 2 | Oxetane Analog 2 | Aqueous Solubility | 10 µM | 150 µM | 15x increase |

| Analog 3 | Oxetane Analog 3 | LogD at pH 7.4 | 4.2 | 3.1 | Δ -1.1 |

Note: Data is illustrative and compiled from various sources to demonstrate typical effects.

Table 2: Modulation of Amine Basicity by an Adjacent Oxetane Ring

| Parent Compound (Amine) | Oxetane-Substituted Amine | Property | Parent pKa | Oxetane pKa | pKa Difference |

| Piperidine Derivative | N-(oxetan-3-yl)piperidine | pKa | 9.8 | 7.1 | -2.7 |

| Benzylamine | 1-(Oxetan-3-yl)methanamine | pKa | 9.3 | 7.5 | -1.8 |

Note: Data is illustrative and compiled from various sources to demonstrate typical effects.

Synthetic Strategies: Accessing Novel Fluorinated Oxetane Scaffolds

The successful application of these scaffolds is contingent on the availability of robust and efficient synthetic methodologies. This section provides an overview of key synthetic approaches, including a groundbreaking recent development.

Synthesis of 3-Fluoro-3-Substituted Oxetanes

A common route to 3-fluoro-3-substituted oxetanes involves the deoxyfluorination of the corresponding 3-hydroxy-3-substituted oxetanes. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are typically employed for this transformation.

-

Dissolution: Dissolve the 3-aryl-3-hydroxyoxetane (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of DAST (1.2 eq) in anhydrous DCM to the cooled solution via a syringe.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-3-fluorooxetane.

A Breakthrough Synthesis: Copper-Catalyzed Access to α,α-Difluoro-oxetanes

A significant challenge in the field has been the synthesis of α,α-difluoro-oxetanes. A recently developed copper-catalyzed method has provided a transformative solution, enabling the conversion of readily available epoxides into these valuable scaffolds.[3][5][6][7] This reaction proceeds via the insertion of a difluorocarbene species into the C-O bond of the epoxide.

-

Reaction Setup: In a glovebox, add Cu(I) catalyst (e.g., [Cu(IPr)Cl], 5 mol%), a difluorocarbene precursor (e.g., TMSCF2Br, 1.5 eq), and a fluoride source (e.g., CsF, 2.0 eq) to a flame-dried reaction vial equipped with a stir bar.

-